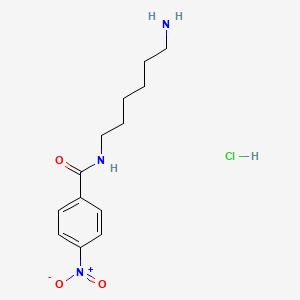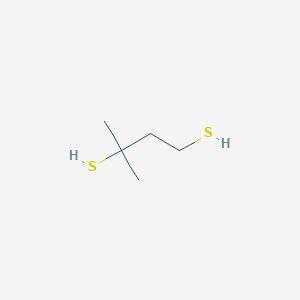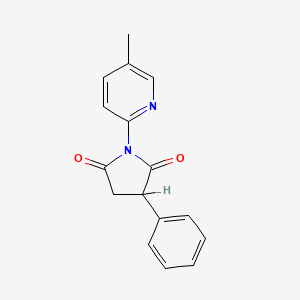
1-(5-Methyl-2-pyridinyl)-3-phenyl-2,5-pyrrolidinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Methyl-2-pyridinyl)-3-phenyl-2,5-pyrrolidinedione is a heterocyclic compound that features a pyridine ring substituted with a methyl group at the 5-position and a phenyl group at the 3-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Methyl-2-pyridinyl)-3-phenyl-2,5-pyrrolidinedione typically involves the reaction of 5-methyl-2-pyridinecarboxylic acid with phenylhydrazine under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which then undergoes cyclization to form the desired pyrrolidinedione. The reaction conditions often include the use of a strong acid such as hydrochloric acid and a solvent like ethanol .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Análisis De Reacciones Químicas
Types of Reactions: 1-(5-Methyl-2-pyridinyl)-3-phenyl-2,5-pyrrolidinedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced pyrrolidinedione derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Pyridine N-oxides.
Reduction: Reduced pyrrolidinedione derivatives.
Substitution: Alkylated or acylated pyrrolidinedione derivatives.
Aplicaciones Científicas De Investigación
1-(5-Methyl-2-pyridinyl)-3-phenyl-2,5-pyrrolidinedione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of enzymes involved in metabolic pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals
Mecanismo De Acción
The mechanism of action of 1-(5-Methyl-2-pyridinyl)-3-phenyl-2,5-pyrrolidinedione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting metabolic pathways. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and exerting its biological effects .
Comparación Con Compuestos Similares
1-(5-Methyl-2-pyridinyl)ethanone: Shares the pyridine ring with a methyl group at the 5-position but differs in the functional groups attached to the ring.
2-Acetyl-5-methylpyridine: Similar structure with an acetyl group at the 2-position of the pyridine ring.
5-Methyl-2-pyridinecarboxylic acid: Contains a carboxylic acid group at the 2-position of the pyridine ring
Uniqueness: 1-(5-Methyl-2-pyridinyl)-3-phenyl-2,5-pyrrolidinedione is unique due to its combination of a pyridine ring with a pyrrolidinedione moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
132459-03-1 |
|---|---|
Fórmula molecular |
C16H14N2O2 |
Peso molecular |
266.29 g/mol |
Nombre IUPAC |
1-(5-methylpyridin-2-yl)-3-phenylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C16H14N2O2/c1-11-7-8-14(17-10-11)18-15(19)9-13(16(18)20)12-5-3-2-4-6-12/h2-8,10,13H,9H2,1H3 |
Clave InChI |
ZUAOMZSKODQJKI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN=C(C=C1)N2C(=O)CC(C2=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



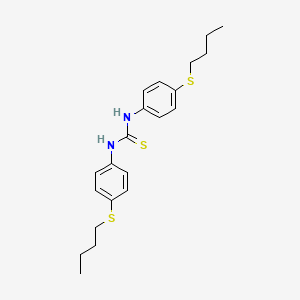
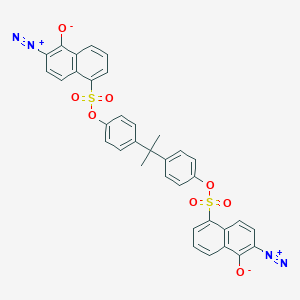
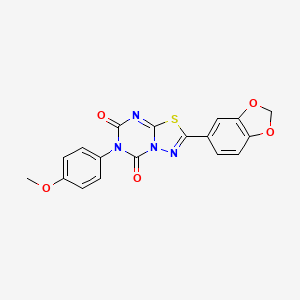

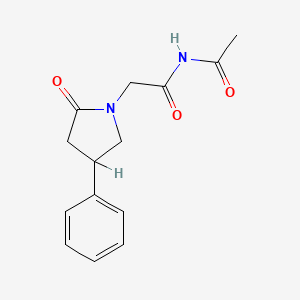
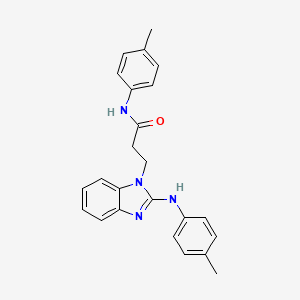
![1,4-Dimethylpyrrolo[1,2-a]pyrazine](/img/structure/B12701349.png)
![methyl 3-[2-(4-benzhydrylpiperazin-1-yl)acetyl]-1,3-thiazolidine-4-carboxylate;oxalic acid](/img/structure/B12701356.png)
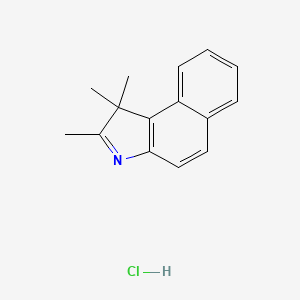
![4-[4-(2-morpholin-4-ylethyl)-3-phenylpyrrolo[1,2-a]benzimidazol-2-yl]phenol;sulfuric acid](/img/structure/B12701374.png)
